molecular formula C19H21NO2 B3931849 4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B3931849
M. Wt: 295.4 g/mol
InChI Key: OKCFMHBLEHJWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as EMD 386088, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone 386088 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer. This compound 386088 has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and survival. In addition, this compound 386088 has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal and damaged cells.
Biochemical and Physiological Effects
This compound 386088 has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound 386088 can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and regulated on activation, normal T cell expressed and secreted (RANTES). This compound 386088 has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In vivo studies have shown that this compound 386088 can reduce the severity of inflammatory diseases, such as colitis and arthritis, and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone 386088 in lab experiments is its high potency and selectivity. This compound 386088 has been found to exhibit potent anti-inflammatory and antitumor effects at low concentrations, which makes it a useful tool for studying the underlying mechanisms of these diseases. In addition, this compound 386088 has been found to exhibit selectivity towards certain signaling pathways, which can help researchers to identify the key targets for therapeutic intervention. However, one of the limitations of using this compound 386088 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the exact pharmacokinetic properties of this compound 386088 are not fully understood, which can limit its use in certain animal models.

Future Directions

There are several future directions for the research on 4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone 386088. One area of interest is the development of novel analogs of this compound 386088 with improved pharmacokinetic properties and selectivity towards specific signaling pathways. Another area of interest is the investigation of the potential synergistic effects of this compound 386088 with other anti-inflammatory and antitumor agents. In addition, the underlying mechanisms of the antioxidant activity of this compound 386088 are not fully understood, and further studies are needed to elucidate this mechanism. Finally, the potential therapeutic applications of this compound 386088 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored.

Scientific Research Applications

4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone 386088 has been studied extensively for its potential therapeutic applications. One of the major research areas is its anti-inflammatory activity. Studies have shown that this compound 386088 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound 386088 has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, this compound 386088 has been investigated for its antitumor effects, and studies have shown that it can inhibit the growth and proliferation of cancer cells.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-18-8-6-5-7-14(18)15-11-19(21)20-17-10-13(3)12(2)9-16(15)17/h5-10,15H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCFMHBLEHJWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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